molecular formula C16H11NO4 B15147722 2-oxo-2H-chromen-7-yl phenylcarbamate

2-oxo-2H-chromen-7-yl phenylcarbamate

Cat. No.: B15147722
M. Wt: 281.26 g/mol
InChI Key: ZVDZCDZXCYSLPR-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl phenylcarbamate is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure, which is fused with a phenylcarbamate group.

Preparation Methods

The synthesis of 2-oxo-2H-chromen-7-yl phenylcarbamate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with phenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

2-oxo-2H-chromen-7-yl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-oxo-2H-chromen-7-yl phenylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl phenylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its antioxidant or anti-inflammatory effects .

Comparison with Similar Compounds

2-oxo-2H-chromen-7-yl phenylcarbamate can be compared with other similar compounds, such as:

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromenone core structure but with a 4-chlorobenzoate group instead of a phenylcarbamate group.

    2-oxo-2H-chromen-7-yl dimethylcarbamate: This compound has a dimethylcarbamate group instead of a phenylcarbamate group.

    6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: This compound has a hydroxyphenylacrylate group instead of a phenylcarbamate group.

The uniqueness of this compound lies in its specific phenylcarbamate group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

(2-oxochromen-7-yl) N-phenylcarbamate

InChI

InChI=1S/C16H11NO4/c18-15-9-7-11-6-8-13(10-14(11)21-15)20-16(19)17-12-4-2-1-3-5-12/h1-10H,(H,17,19)

InChI Key

ZVDZCDZXCYSLPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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